molecular formula C8H16F2O B14905894 5-Fluoro-2-(3-fluoropropyl)pentan-1-ol

5-Fluoro-2-(3-fluoropropyl)pentan-1-ol

Cat. No.: B14905894
M. Wt: 166.21 g/mol
InChI Key: CJISKGMQMLCAPD-UHFFFAOYSA-N
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Description

Molecular Structure and Synthesis 5-Fluoro-2-(3-fluoropropyl)pentan-1-ol (C₈H₁₆F₂O, MW 166.21 g/mol) is a fluorinated alcohol featuring two fluorine atoms: one at the 5-position of the pentane backbone and another on a 3-fluoropropyl substituent at the 2-position . Its synthesis involves multi-step reactions starting from dimethyl malonate. Key steps include dialkylation with 1-fluoro-3-iodopropane, hydrolysis to a dicarboxylic acid, decarboxylation, and reduction with LiAlH₄ to yield the final alcohol .

Physicochemical Properties The C-F bonds confer high metabolic stability and increased hydrophobicity compared to non-fluorinated analogs. These properties enhance its utility in drug development, particularly as a chiral intermediate for γ-aminoalcohol derivatives targeting diseases like age-related macular degeneration .

Applications
The compound serves as a critical building block in medicinal chemistry due to its ability to improve drug potency, absorption, and selectivity. Its fluorinated structure also finds use in industrial applications, such as specialty chemical synthesis .

Properties

Molecular Formula

C8H16F2O

Molecular Weight

166.21 g/mol

IUPAC Name

5-fluoro-2-(3-fluoropropyl)pentan-1-ol

InChI

InChI=1S/C8H16F2O/c9-5-1-3-8(7-11)4-2-6-10/h8,11H,1-7H2

InChI Key

CJISKGMQMLCAPD-UHFFFAOYSA-N

Canonical SMILES

C(CC(CCCF)CO)CF

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(3-fluoropropyl)pentan-1-ol typically involves the fluorination of appropriate precursors under controlled conditions. One common method involves the reaction of 5-chloro-2-(3-chloropropyl)pentan-1-ol with a fluorinating agent such as potassium fluoride (KF) in the presence of a polar aprotic solvent like dimethyl sulfoxide (DMSO). The reaction is carried out at elevated temperatures to facilitate the substitution of chlorine atoms with fluorine atoms .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(3-fluoropropyl)pentan-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Fluoro-2-(3-fluoropropyl)pentan-1-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(3-fluoropropyl)pentan-1-ol involves its interaction with various molecular targets and pathways. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, making it a valuable tool in medicinal chemistry. The hydroxyl group allows for hydrogen bonding interactions, which can influence the compound’s binding affinity to biological targets .

Comparison with Similar Compounds

Key Findings :

  • The C-F bond’s strength (485 kJ/mol) and low polarizability enhance metabolic stability, making the fluorinated compound superior for pharmaceutical use .

Fluorinated Alcohols with Diverse Substituents

Comparisons with other fluorinated alcohols highlight the impact of functional groups and fluorine placement.

Compound Name Molecular Formula Functional Groups Fluorine Positions Applications
This compound C₈H₁₆F₂O –OH, –F 5, 2-(3-F-propyl) Drug intermediates
5-Amino-1,1,1-trifluoropentan-3-ol C₅H₁₀F₃NO –OH, –NH₂, –CF₃ 1,1,1-CF₃ Research intermediates
(R)-1,1,1,3,3-Pentafluoropropan-2-ol C₃H₃F₅O –OH, –F 1,1,1,3,3 Fluoropolymer synthesis
1-(5-Fluoro-2-methylphenyl)butan-1-ol C₁₁H₁₅FO –OH, –F (aromatic) 5-F (aromatic) Antimicrobial agents

Key Findings :

  • Trifluoromethyl groups (e.g., in 5-Amino-1,1,1-trifluoropentan-3-ol) increase lipophilicity but reduce solubility in polar solvents .
  • Aromatic fluorine (e.g., 1-(5-Fluoro-2-methylphenyl)butan-1-ol) enhances electronic interactions in biological targets, improving antimicrobial activity .
  • The dual fluorination in this compound balances hydrophobicity and reactivity, making it versatile for chiral synthesis .

Structural Isomers and Chain-Length Variants

Chain length and substituent positioning influence bioactivity and physical properties.

Compound Name Chain Length Substituent Position Boiling Point (°C)* Solubility
This compound C8 2-(3-F-propyl) ~220 Moderate in ethanol
3-Fluoro-2,2-dimethylpropan-1-ol C5 3-F, 2,2-dimethyl ~150 High in water
5-(3-Fluorophenoxy)pentan-1-ol C11 5-(3-F-phenoxy) ~300 Low in water

*Estimated based on molecular weight and polarity.

Key Findings :

  • Shorter chains (e.g., 3-Fluoro-2,2-dimethylpropan-1-ol) exhibit higher water solubility due to reduced hydrophobicity .
  • Bulky substituents (e.g., 5-(3-Fluorophenoxy)pentan-1-ol) lower solubility but enhance binding specificity in biological systems .

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